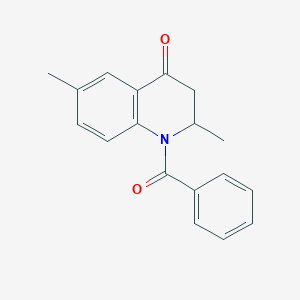
1-Benzoyl-2,6-dimethyl-2,3-dihydroquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzoyl-2,6-dimethyl-2,3-dihydroquinolin-4-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a benzoyl group attached to a quinoline core
準備方法
The synthesis of 1-Benzoyl-2,6-dimethyl-2,3-dihydroquinolin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethylquinoline with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
化学反応の分析
1-Benzoyl-2,6-dimethyl-2,3-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzoyl group, using reagents such as halogens or nucleophiles. This leads to the formation of substituted quinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Benzoyl-2,6-dimethyl-2,3-dihydroquinolin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Benzoyl-2,6-dimethyl-2,3-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-Benzoyl-2,6-dimethyl-2,3-dihydroquinolin-4-one can be compared with other similar compounds, such as:
2,6-Dimethylquinoline: A precursor in the synthesis of the target compound, with similar structural features but lacking the benzoyl group.
1-Benzoyl-2,3-dihydroquinolin-4-one: A related compound with a similar structure but different substitution pattern.
Quinoline derivatives: A broad class of compounds with diverse chemical properties and applications, sharing the quinoline core structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzoyl group, which confer distinct chemical and biological properties.
特性
分子式 |
C18H17NO2 |
|---|---|
分子量 |
279.3 g/mol |
IUPAC名 |
1-benzoyl-2,6-dimethyl-2,3-dihydroquinolin-4-one |
InChI |
InChI=1S/C18H17NO2/c1-12-8-9-16-15(10-12)17(20)11-13(2)19(16)18(21)14-6-4-3-5-7-14/h3-10,13H,11H2,1-2H3 |
InChIキー |
FSPUXOIDIZKDML-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=O)C2=C(N1C(=O)C3=CC=CC=C3)C=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![17-(4-Methyl-2-nitrophenyl)-1-nitro-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12502288.png)
![Ethyl 2-[(phenylcarbamothioyl)amino]-5,6,7,8-tetrahydroquinoline-3-carboxylate](/img/structure/B12502289.png)
![2-((5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)-1-(5-fluoro-2-methoxyphenyl)ethan-1-one](/img/structure/B12502303.png)
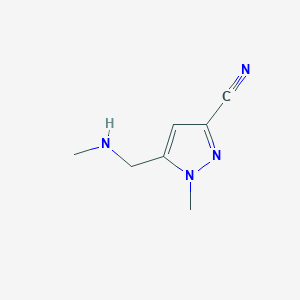
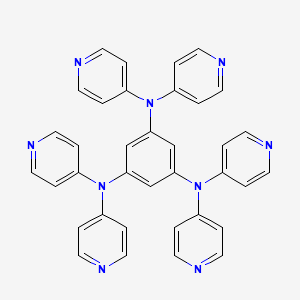

![2-{[(Tert-butyldiphenylsilyl)oxy]methyl}pyrrolidine](/img/structure/B12502322.png)
![Propyl 5-{[(3-chloro-4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12502329.png)
![2,6-di-tert-butyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole](/img/structure/B12502337.png)

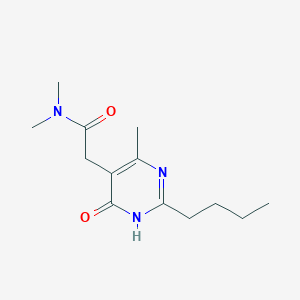
![1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12502354.png)
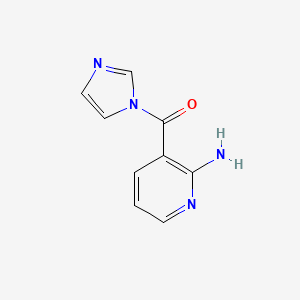
![Methyl 3-{[(2-chloro-4-methylphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12502373.png)
